(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
Description
The compound (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone features a pyrazole core substituted with a 4-fluorophenyl group and a 2-[(4-fluorobenzyl)oxy]phenyl moiety. This structure combines fluorinated aromatic systems with a ketone linker, which may enhance metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
(4-fluorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O2/c24-18-9-5-16(6-10-18)15-29-22-4-2-1-3-20(22)21-13-14-27(26-21)23(28)17-7-11-19(25)12-8-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYHDHKKHQPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the fluorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the fluorophenyl group: The final step involves the coupling of the fluorobenzyl-substituted pyrazole with 4-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process. The substitution of fluorine atoms enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development .
Case Study:
A study demonstrated that a series of pyrazole derivatives, including compounds similar to (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone, exhibited significant anti-inflammatory activity in animal models. The results showed a marked reduction in edema and pain response compared to control groups .
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways or inhibition of key signaling pathways involved in cell proliferation.
Data Table: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A1 | MCF-7 (Breast) | 5.36 |
| A2 | HepG2 (Liver) | 10.10 |
In one notable study, a derivative structurally related to this compound was shown to have an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them valuable in the search for new antibiotics.
Data Table: Antimicrobial Activity
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| B1 | Staphylococcus aureus | 32 |
| B2 | Escherichia coli | 47.5 |
The proposed mechanism involves interference with bacterial ribosomal function, leading to protein synthesis inhibition .
Computational Studies
Recent computational studies utilizing Density Functional Theory (DFT) have been conducted to predict the molecular properties and bioactivity of pyrazole derivatives. These studies focus on:
- Molecular Docking Simulations: Evaluating binding affinities with target proteins.
- Spectroscopic Properties: Analyzing UV-vis spectra for understanding electronic transitions.
These computational approaches provide insights into the structure-activity relationships that are crucial for designing more effective analogs .
Mechanism of Action
The mechanism of action of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Methanone Cores
Fluorinated Pyrazole Derivatives
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Structural Differences: Contains a dihydropyrazole ring (partially saturated) and a bromophenyl substituent. Key Data: Reported crystallographic data (Acta Crystallogr. E) but lacks biological activity data. Relevance: Highlights the impact of halogenation (Br vs. F) and ring saturation on molecular conformation.
[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone (CAS 955963-33-4, ): Structural Differences: Chlorophenyl replaces fluorophenyl; 3-methylbenzyloxy substitutes the fluorobenzyloxy group.
Difluorophenyl and Trifluoromethyl Derivatives
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone (): Structural Differences: Bromo and dimethyl groups on pyrazole; 2,6-difluorophenyl methanone. Key Data: Synthesized via ethanol recrystallization; structural refinement using SHELX software . Relevance: Demonstrates the role of fluorine positioning (2,6- vs. 4-substitution) in crystallinity.
(3-Phenyl-3,4-dihydropyrazol-2-yl)-[4-(trifluoromethyl)phenyl]methanone (): Structural Differences: Trifluoromethyl group instead of fluorine; dihydropyrazole core.
Functional Group Variations
Substituents on the Benzyloxy Group
[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2-benzyloxy-1-hydroxyethyl)phenyl]methanone (CAS 882175-39-5, ): Structural Differences: Amino group on pyrazole; hydroxyl and benzyloxy substituents.
2-(3-{2-[(4-Fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)ethan-1-ol (CAS 955976-71-3, ): Structural Differences: Ethanol substituent instead of methanone. Key Data: Molecular weight = 312.34; suggests reduced hydrophobicity compared to the target compound.
Antimicrobial and Antifungal Agents
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22, ): Activity: Strong antibacterial (Gram-positive and Gram-negative) and anthelmintic activity.
Anticancer and Pharmacological Potential
Relevance: Amino and piperidine groups may improve blood-brain barrier penetration.
Biological Activity
The compound (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone, also known by its IUPAC name, is a synthetic pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by relevant case studies and research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C23H16ClFN2O2
- Molecular Weight : 406.84 g/mol
- Boiling Point : Approximately 569.5 °C
- Density : 1.27 g/cm³
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A notable study evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives against prostate cancer cell lines (LNCaP and PC-3). The results indicated that certain derivatives exhibited significant antiproliferative activity, with one compound showing an IC50 value of 18 μmol/L and a prostate-specific antigen (PSA) downregulation rate of 46% in LNCaP cells .
Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The presence of fluorine atoms in the structure appears to enhance these properties, potentially due to increased lipophilicity and receptor binding affinity .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on several metabolic enzymes relevant to neurodegenerative disorders. For instance, studies have shown that certain pyrazole analogs can inhibit acetylcholinesterase (AChE) and carbonic anhydrase with IC50 values in the nanomolar range. The specific substitutions on the pyrazole ring significantly influence the potency of these inhibitors .
Study on Prostate Cancer
In a study published in PubMed, researchers synthesized various pyrazole derivatives and tested them for antiproliferative activity against prostate cancer cell lines. Compound 10e was particularly effective, suggesting that modifications on the pyrazole ring can lead to enhanced anticancer activity .
Neuroprotective Effects
Another study explored the neuroprotective effects of pyrazole derivatives against oxidative stress-induced cell death. The results indicated that specific structural modifications improved the compounds' ability to protect neuronal cells from damage, highlighting their potential in treating neurodegenerative diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
